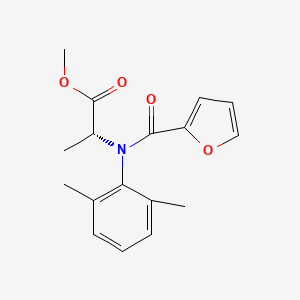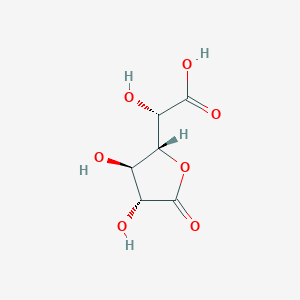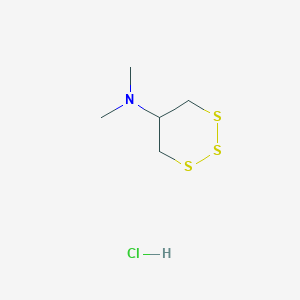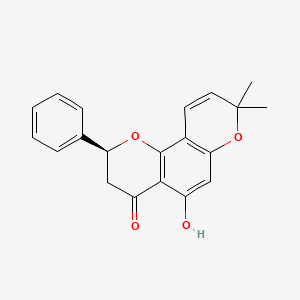
Obovatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obovatin is an extended flavonoid. It has a role as a metabolite.
Scientific Research Applications
Antiplasmodial Activity
Obovatin, identified in the seedpods of Tephrosia elata, has shown potential antiplasmodial activities. This property is significant for research into malaria treatment and prevention (Muiva et al., 2009).
Neuroinflammation Modulation
This compound has been explored for its effect on neuroinflammation. A study reported that obovatol, derived from Magnolia obovata, attenuates microglia-mediated neuroinflammation, suggesting its potential in treating neurodegenerative diseases (Ock et al., 2010).
Anti-Inflammatory and Antinociceptive Effects
Research on a semi-synthetic molecule derived from this compound, [4″,5″] dihydro-obovatin, has shown promising anti-inflammatory and antinociceptive effects. This finding is relevant for pain management and inflammation-related conditions (Val et al., 2018).
Piscicidal Properties
A study on flavonoids from Tephrosia obovata identified this compound as having piscicidal properties. This application is significant in the field of aquatic biology and pest control (Chen et al., 1978).
Inhibition of Inflammasome Activation
Obovatol's ability to inhibit NLRP3, AIM2, and non-canonical inflammasomes has been studied. This property is valuable for understanding and treating various inflammatory diseases (Kim et al., 2019).
Anxiolytic Effects
The anxiolytic-like effects of obovatol have been explored, particularly its involvement in the GABA/benzodiazepine receptors complex. This research offers insights into potential treatments for anxiety disorders (Seo et al., 2007).
Apoptotic Induction in Acute Myeloid Leukemia
Obovatol has been studied for its ability to induce apoptosis in acute myeloid leukemia cells, providing a potential therapeutic approach for this type of cancer (Kim et al., 2014).
Chitin Synthase Inhibition
Studies on obovatol have shown its potential as a specific inhibitor of chitin synthase in Saccharomyces cerevisiae, suggesting applications in antifungal therapies (Hwang et al., 2002).
Cardiovascular Applications
Research on the effects of obestatin, a peptide related to this compound, on cardiovascular health has shown potential benefits in reducing cardiac dysfunctions in diabetic rats (Aragno et al., 2012).
Neuroprotection and Oxidative Damage
Obovatol has been identified for its role in protecting against neurotoxicity and oxidative damage, particularly in conditions like Alzheimer's and Parkinson's disease (Lee et al., 2012).
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-9,11,16,22H,10H2,1-2H3/t16-/m0/s1 |
InChI Key |
VYVZELWVPQMZDE-INIZCTEOSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)
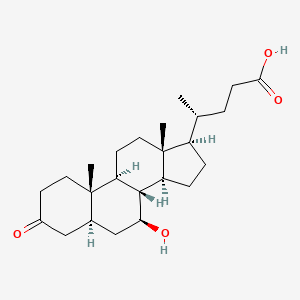
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)
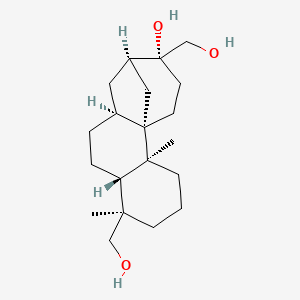
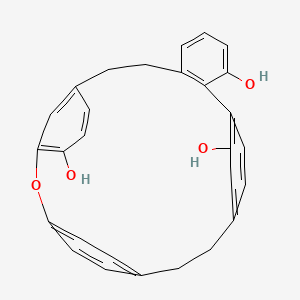



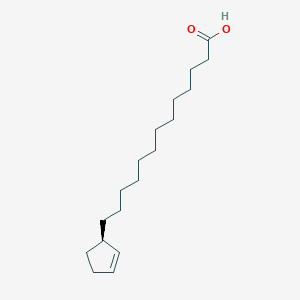
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)
